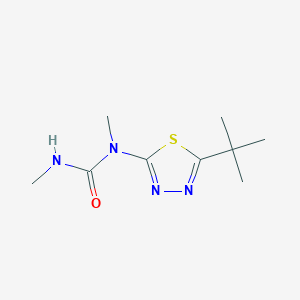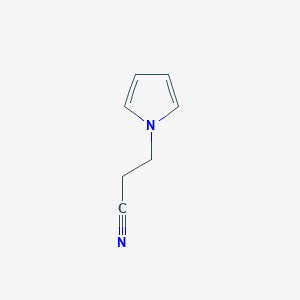
3-Chloro-6-ethynylpyridazine
Overview
Description
3-Chloro-6-ethynylpyridazine is a biochemical compound with the molecular formula C6H3ClN2 and a molecular weight of 138.55 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-ethynylpyridazine consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact spatial configuration of these atoms could not be found in the available resources.Scientific Research Applications
Proteomics Research
“3-Chloro-6-ethynylpyridazine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, or understand the mechanisms of disease.
Synthesis of Pyridazine Derivatives
Pyridazine derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . “3-Chloro-6-ethynylpyridazine” could potentially be used as a starting material or intermediate in the synthesis of these derivatives.
Antifungal Activity
Some pyridazine derivatives have shown good antifungal activities against various fungi . “3-Chloro-6-ethynylpyridazine” could be used to synthesize these derivatives and study their antifungal properties.
Agricultural Science
Pyridazine derivatives have immense potential in agricultural science as plant growth regulators and crop protection agents . “3-Chloro-6-ethynylpyridazine” could be used in the development of these agricultural products.
Development of Fungicides
Introduction of certain bases into pyrazole derived pyraclostrolin has resulted in the development of compounds with appreciable fungicidal activities . “3-Chloro-6-ethynylpyridazine” could potentially be used in similar synthetic strategies to develop new fungicides.
Biochemical Research
As a biochemical, “3-Chloro-6-ethynylpyridazine” could be used in various biochemical research applications . These could include studying biochemical pathways, identifying biochemical markers for disease, or developing new biochemical techniques.
properties
IUPAC Name |
3-chloro-6-ethynylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQKIWUBKOPOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-ethynylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzo[a,e]pyrene](/img/structure/B33199.png)










![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

